Isamoltane, also known by its chemical name as 1-(2-(1-pyrrolyl)-phenoxy)-3-isopropylamino-2-propanol hydrochloride, is a compound primarily recognized for its pharmacological properties, particularly as a selective antagonist of the 5-HT1B receptor. This receptor is part of the serotonin receptor family and plays a significant role in various neurological processes, including anxiety regulation. Isamoltane is classified under beta-adrenoceptor ligands and has been studied for its potential anxiolytic effects, making it a subject of interest in both medicinal chemistry and pharmacology.
Isamoltane is derived from the phenoxypropanolamine class of compounds. Its synthesis involves several chemical transformations that modify the core structure to enhance its biological activity. The compound has been extensively studied in various research contexts, particularly focusing on its interactions with serotonin receptors and its potential therapeutic applications in treating anxiety disorders.
The synthesis of Isamoltane hemifumarate involves multiple steps, beginning with the preparation of the core structure followed by various functional group modifications. The synthesis can be summarized as follows:
The industrial production methods often utilize specific reagents and catalysts to optimize yield and purity, ensuring that the synthesized compound meets the required standards for research and clinical applications .
Isamoltane has a complex molecular structure characterized by a pyrrole ring connected to a phenoxy group and an isopropylamino side chain. The molecular formula is , with a molecular weight of approximately 664.8 g/mol.
Isamoltane hemifumarate undergoes various chemical reactions that are crucial for its synthesis and functionalization:
These reactions are essential for developing derivatives with enhanced pharmacological profiles .
Isamoltane primarily acts as a selective antagonist at the 5-HT1B receptor, exhibiting an IC50 value of approximately 39 nM. This antagonistic action modulates serotonin signaling pathways in the brain, leading to anxiolytic effects.
In animal studies, Isamoltane has been shown to increase serotonin synthesis in cortical tissues while modulating neurotransmitter release dynamics .
The compound's melting point and other physical properties are critical for determining its suitability for various applications in research and industry .
Isamoltane has several applications across different fields:
Research continues into optimizing Isamoltane's properties to improve its therapeutic potential while minimizing adverse effects associated with receptor modulation .
Isamoltane (formerly designated CGP 361A) functions as a potent and selective antagonist of the 5-hydroxytryptamine-1B receptor subtype. Its binding affinity for the 5-hydroxytryptamine-1B receptor, demonstrated through radioligand displacement studies in rat brain membranes, yields a dissociation constant (K~i~) of 21 nanomolar [4]. This antagonism is functionally significant, as Isamoltane effectively reverses behavioral and physiological responses induced by 5-hydroxytryptamine-1B receptor agonists. For instance, in male rat ejaculatory behavior models, the inhibitory effect of the selective 5-hydroxytryptamine-1B agonist anpirtoline (4 micromol/kilogram subcutaneously) is fully antagonized by Isamoltane pretreatment (16 micromol/kilogram subcutaneously) [2]. Similarly, Isamoltane (1–5 milligram/kilogram subcutaneously) blocks the increased swimming behavior induced by anpirtoline and the mixed 5-hydroxytryptamine-1A/1B receptor agonist RU24969 in the murine forced swim test [7].
The compound's mechanism involves blockade of presynaptic 5-hydroxytryptamine-1B autoreceptors, thereby enhancing serotonergic neurotransmission. Biochemical evidence confirms that Isamoltane (3 milligram/kilogram subcutaneously) significantly elevates 5-hydroxyindoleacetic acid concentrations in the hypothalamus and hippocampus, indicating increased serotonin turnover [4]. This effect stems from disinhibition of serotonin release due to autoreceptor blockade, contrasting with the lack of effect observed with classical beta-adrenergic receptor antagonists like alprenolol or ICI 118,551. Furthermore, Isamoltane administration induces wet-dog shake behaviors in rats, a response dependent on intact serotonin synthesis and mediated through 5-hydroxytryptamine-2A receptor activation secondary to increased synaptic serotonin levels [4].
Table 1: Receptor Binding and Functional Antagonism Profile of Isamoltane at 5-Hydroxytryptamine-1B Receptors
| Experimental Model | Key Finding | Reference |
|---|---|---|
| In vitro binding (rat brain) | K~i~ = 21 nanomolar for 5-hydroxytryptamine-1B receptors | [4] |
| Ex vivo cortical slice prep | Increased K⁺-evoked [³H]serotonin release (EC₅₀ ≈ 0.1 micromolar) | [4] |
| Ejaculatory behavior (rat) | Complete reversal of anpirtoline-induced inhibition (16 micromol/kilogram) | [2] |
| Forced swim test (mouse) | Reversal of RU24969 (0.6 milligram/kilogram) and anpirtoline (1.25 milligram/kilogram) effects | [7] |
| Serotonin turnover | Increased 5-hydroxyindoleacetic acid in hippocampus/hypothalamus (3 milligram/kilogram) | [4] |
Compared to other 5-hydroxytryptamine-1B antagonists, Isamoltane exhibits distinct properties. While GR127935 demonstrates higher 5-hydroxytryptamine-1B receptor affinity, Isamoltane provides equivalent functional antagonism in vivo at comparable doses [7]. Importantly, Isamoltane lacks the partial agonist activity reported for some compounds at these receptors.
Isamoltane possesses a unique dual pharmacological profile, combining 5-hydroxytryptamine-1B receptor antagonism with beta-adrenergic receptor blockade. Radioligand binding assays reveal affinity for beta-adrenergic receptors, though with lower potency compared to its 5-hydroxytryptamine-1B activity [4]. This beta-blocking activity manifests functionally in human studies. In healthy volunteers, Isamoltane administration (4 and 10 milligram orally) attenuates exercise-induced tachycardia, demonstrating beta-1-adrenergic receptor blockade. The magnitude of heart rate reduction is dose-dependent (1% and 5% reduction for 4 milligram and 10 milligram doses, respectively), albeit less pronounced than the 11% reduction observed with propranolol (20 milligram) [3].
A critical distinction lies in Isamoltane's tissue-specific beta-adrenergic receptor blockade. It exerts significantly greater antagonism at peripheral beta-2-adrenergic receptors in skeletal muscle vasculature than at cardiac beta-1-adrenergic receptors. This is evidenced by its potent inhibition of albuterol-induced tremor—a beta-2-adrenergic receptor-mediated response. The provocative dose of albuterol required to produce a 35% increase in tremor amplitude increased dramatically from 464 microgram (placebo) to >1122 microgram and >1612 microgram after 4 milligram and 10 milligram Isamoltane, respectively [3]. Conversely, Isamoltane minimally affected the provocative dose of albuterol required for bronchial dilation (beta-2-adrenergic receptor-mediated in airways), highlighting organ-dependent differences in beta-adrenergic receptor blockade efficacy.
Table 2: Beta-Adrenergic Receptor-Mediated Responses to Isamoltane in Humans
| Physiological Response | Isamoltane 4 milligram | Isamoltane 10 milligram | Propranolol 20 milligram |
|---|---|---|---|
| Exercise Heart Rate Reduction | 1% | 5% | 11% |
| Albuterol PD₃₅ for Tremor (µg) | >1122 | >1612 | >1612 |
| Albuterol PD₅₀ for Bronchodilation (µg) | 337 → 315* | 344 → 389* | 337 → 667* |
*PD values shown for Day 1 → Day 7. Data adapted from [3]
The pharmacological significance of dual 5-hydroxytryptamine-1B and beta-adrenergic receptor targeting extends to receptor cross-talk mechanisms. Beta-adrenergic receptor stimulation activates protein kinase A, which phosphorylates the scaffolding protein spinophilin, disrupting its interaction with alpha-2A-adrenergic receptors and accelerating their endocytosis [5]. While not directly studied with Isamoltane, its beta-adrenergic receptor blockade could potentially modulate such cross-regulation pathways between adrenergic and serotonergic systems. This dual-target engagement positions Isamoltane as a pharmacological tool for dissecting interactions between these receptor families in cardiovascular and central nervous system functions, particularly where serotonin and norepinephrine signaling converge.
A defining characteristic of Isamoltane is its superior selectivity for 5-hydroxytryptamine-1B receptors over the closely related 5-hydroxytryptamine-1A subtype. Binding studies quantify this selectivity, demonstrating approximately 5-fold higher affinity for 5-hydroxytryptamine-1B receptors (K~i~ = 21 nanomolar) compared to 5-hydroxytryptamine-1A receptors (K~i~ = 112 nanomolar) [4]. This differential affinity translates to clear functional selectivity in vivo. In behavioral models sensitive to 5-hydroxytryptamine-1A receptor modulation, Isamoltane exhibits no agonist or antagonist activity. Specifically, Isamoltane (up to 0.5 milligram/kilogram) fails to reverse the antidepressant-like effects of the 5-hydroxytryptamine-1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin in the mouse forced swim test, whereas the selective 5-hydroxytryptamine-1A antagonist N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide fully blocks this response [7].
Isamoltane's selectivity extends beyond the 5-hydroxytryptamine-1 family. It shows negligible affinity for 5-hydroxytryptamine-1D receptors, as evidenced by its inability to block nociceptive responses mediated by these receptors in peripheral tissues [9]. Furthermore, Isamoltane does not interact significantly with 5-hydroxytryptamine-2, 5-hydroxytryptamine-3, 5-hydroxytryptamine-6, or 5-hydroxytryptamine-7 receptor subtypes. This is demonstrated pharmacologically by its failure to inhibit quipazine-induced wet-dog shakes (a 5-hydroxytryptamine-2-mediated behavior) and its lack of effect in assays dependent on other serotonergic receptor subtypes [4] [9].
Table 3: Selectivity Profile of Isamoltane Across Serotonergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (K~i~ or Functional Activity) | Functional Evidence of Engagement |
|---|---|---|
| 5-Hydroxytryptamine-1B | K~i~ = 21 nanomolar | Full antagonism of anpirtoline/RU24969 effects [2] [7] |
| 5-Hydroxytryptamine-1A | K~i~ = 112 nanomolar (5.3-fold selective vs 1B) | No reversal of 8-hydroxy-2-(di-n-propylamino)tetralin effects [7] |
| 5-Hydroxytryptamine-1D | Not reported | No blockade of 5-hydroxytryptamine-1D-mediated nociception [9] |
| 5-Hydroxytryptamine-2 | Low affinity | Does not block quipazine-induced wet-dog shakes [4] |
| 5-Hydroxytryptamine-3/7 | Not detected | No inhibition of ondansetron/SB-269970-sensitive responses [9] |
The receptor selectivity profile underpins Isamoltane's utility in distinguishing 5-hydroxytryptamine-1B-mediated phenomena from those involving other serotonergic receptors. Its ability to antagonize imipramine's effects in the forced swim test (blocked by Isamoltane and GR127935 but not by 5-hydroxytryptamine-1A antagonists) specifically implicates 5-hydroxytryptamine-1B receptors in the antidepressant-like actions of tricyclics [7]. Similarly, in peripheral nociception models, Isamoltane inhibits 5-hydroxytryptamine-induced paw licking in mice, an effect shared with non-selective 5-hydroxytryptamine-1/2 antagonists but not observed with 5-hydroxytryptamine-1D, 5-hydroxytryptamine-3, or 5-hydroxytryptamine-7 receptor antagonists, confirming a primary role for 5-hydroxytryptamine-1B (and 5-hydroxytryptamine-2A) receptors in peripheral 5-hydroxytryptamine nociception [9]. This combination of binding specificity and functional selectivity establishes Isamoltane as a critical pharmacological tool for elucidating 5-hydroxytryptamine-1B receptor physiology.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6